molecular formula C14H11Cl2NO3 B14187582 Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate CAS No. 847981-79-7

Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate

Katalognummer: B14187582
CAS-Nummer: 847981-79-7
Molekulargewicht: 312.1 g/mol
InChI-Schlüssel: JFNPASGGEZTYPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate is a chemical compound with the molecular formula C14H10Cl2NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoate ester linked to a dichloropyridine moiety through a methoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate typically involves the esterification of 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(2,6-dichloropyridin-4-yl)acetate
  • Methyl 2-(2,6-dichloropyridin-4-yl)-2-methylpropanoate

Uniqueness

Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy linkage to the benzoate ester differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Eigenschaften

CAS-Nummer

847981-79-7

Molekularformel

C14H11Cl2NO3

Molekulargewicht

312.1 g/mol

IUPAC-Name

methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate

InChI

InChI=1S/C14H11Cl2NO3/c1-19-14(18)10-4-2-3-5-11(10)20-8-9-6-12(15)17-13(16)7-9/h2-7H,8H2,1H3

InChI-Schlüssel

JFNPASGGEZTYPF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1OCC2=CC(=NC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.